Nitroblue tetrazolium
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Overview
Description
Nitroblue tetrazolium is a chemical compound composed of two tetrazole moieties. It is widely used in immunology for the sensitive detection of alkaline phosphatase. The compound is known for its ability to form a dark blue formazan precipitate upon reduction, making it useful in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitroblue tetrazolium can be synthesized through the reaction of 2,2’-bis(4-nitrophenyl)-5,5’-diphenyl-3,3’-(3,3’-dimethoxy-4,4’-diphenylene)ditetrazolium chloride with appropriate reagents under controlled conditions. The reaction typically involves the use of dimethylformamide (DMF) as a solvent and requires careful temperature control to ensure the stability of the product .
Industrial Production Methods
In industrial settings, this compound is produced by dissolving the compound in a solution of 70% dimethylformamide. The solution is then filtered and purified to obtain a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Nitroblue tetrazolium undergoes several types of chemical reactions, including:
Reduction: The compound is reduced to form a dark blue formazan precipitate.
Oxidation: It can act as an electron acceptor in redox reactions.
Substitution: This compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include NADH, NADPH, and other electron donors. The reactions are typically carried out in the presence of a detergent such as Triton X-100 or Tween 80 to enhance the solubility of the compound .
Major Products
The major product formed from the reduction of this compound is formazan, a dark blue compound that is insoluble in water .
Scientific Research Applications
Nitroblue tetrazolium has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed in the detection of reactive oxygen species and the assessment of oxidative stress in cells.
Medicine: Utilized in diagnostic tests for chronic granulomatous disease and other disorders of phagocyte function.
Industry: Applied in the staining of histological tissue sections and in immunohistochemical assays
Mechanism of Action
The mechanism of action of nitroblue tetrazolium involves its reduction by electron donors such as NADH or NADPH. This reduction leads to the formation of formazan, which precipitates as a dark blue compound. The reduction process is facilitated by enzymes such as cytochrome P450 reductase and cytochrome b5 reductase . The compound’s ability to form a colored precipitate makes it useful for detecting the presence of reactive oxygen species and other reducing agents .
Comparison with Similar Compounds
Nitroblue tetrazolium is unique in its ability to form a dark blue formazan precipitate upon reduction. Similar compounds include:
Tetrazolium Blue Chloride: Another tetrazole-based compound used as a redox indicator.
Phenazine Methosulfate: A compound used in conjunction with this compound to enhance its redox properties.
N,N-Dimethyl-p-phenylene Diamine: Used in colorimetric assays for detecting superoxide anion radicals
This compound stands out due to its high sensitivity and specificity in detecting alkaline phosphatase and reactive oxygen species, making it a valuable tool in various scientific and medical applications .
Properties
CAS No. |
7695-60-5 |
---|---|
Molecular Formula |
C40H30N10O6+2 |
Molecular Weight |
746.7 g/mol |
IUPAC Name |
2-[2-methoxy-4-[3-methoxy-4-[3-(4-nitrophenyl)-5-phenyltetrazol-3-ium-2-yl]phenyl]phenyl]-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium |
InChI |
InChI=1S/C40H30N10O6/c1-55-37-25-29(13-23-35(37)47-43-39(27-9-5-3-6-10-27)41-45(47)31-15-19-33(20-16-31)49(51)52)30-14-24-36(38(26-30)56-2)48-44-40(28-11-7-4-8-12-28)42-46(48)32-17-21-34(22-18-32)50(53)54/h3-26H,1-2H3/q+2 |
InChI Key |
JPXMTWWFLBLUCD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)[N+]3=NC(=NN3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)[N+]6=NC(=NN6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)OC)N6N=C(N=[N+]6C7=CC=C(C=C7)[N+](=O)[O-])C8=CC=CC=C8 |
Key on ui other cas no. |
7695-60-5 |
physical_description |
Solid; Color varies (colorless, yellow, blue or black); [ChemIDplus] |
Synonyms |
Blue, Nitrotetrazolium Nitro-BT Nitroblue Tetrazolium Nitroblue, Tetrazolium Nitrotetrazolium Blue Tetrazolium Nitroblue Tetrazolium, Nitroblue |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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